molecular formula C21H14ClN3 B2864031 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 307929-32-4

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2864031
CAS No.: 307929-32-4
M. Wt: 343.81
InChI Key: OVNPUJOZNPAVJQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

    Oxidation Products: Oxidized derivatives, such as triazine oxides.

    Reduction Products: Reduced derivatives, such as triazine amines.

Scientific Research Applications

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
  • 2-(3-Methylphenyl)-4,6-diphenyl-1,3,5-triazine

Comparison: Compared to its analogs, 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine exhibits unique properties due to the presence of the chlorine atom at the 3-position. This substitution can influence the compound’s reactivity, stability, and biological activity. For example, the chlorine atom can enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover new applications and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNPUJOZNPAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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